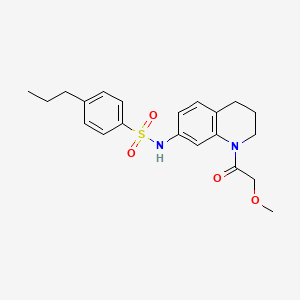

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide typically involves a multi-step process:

Formation of the tetrahydroquinoline core: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an alkene and an aldehyde under acidic conditions to form the tetrahydroquinoline ring.

Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes acylation with 2-methoxyacetic anhydride in the presence of a Lewis acid catalyst to introduce the methoxyacetyl group.

Sulfonamide formation: : Finally, the methoxyacetylated tetrahydroquinoline is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the target sulfonamide compound.

Industrial Production Methods: Industrial production often scales up these reactions using batch or continuous flow reactors, optimizing conditions such as temperature, pressure, and solvent choice to increase yield and purity. The use of high-throughput screening and process analytical technology (PAT) ensures consistent product quality.

Types of Reactions:

Oxidation: : The tetrahydroquinoline core can undergo oxidative transformations, often yielding quinoline derivatives.

Reduction: : The methoxyacetyl group can be reduced to a primary alcohol under hydrogenation conditions.

Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate (KMnO4) or manganese dioxide (MnO2) in an organic solvent.

Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products:

Oxidation: : Quinoline derivatives.

Reduction: : Primary alcohol derivatives.

Substitution: : Various substituted sulfonamides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and sulfonamide-based drugs.

Biology: : This compound has shown potential as a biological probe due to its unique structural features, allowing for the investigation of various biochemical pathways and interactions.

Medicine: : Its structural motif is reminiscent of certain pharmacophores found in bioactive molecules, making it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: : The compound's diverse reactivity makes it useful in the development of novel materials, including polymers and coatings, which benefit from its unique chemical properties.

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, receptor modulator, or signaling pathway antagonist, depending on its structural compatibility with the target site.

Similar Compounds

N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: : This compound lacks the methoxy group, which may influence its reactivity and biological activity.

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide: : The substitution of a propyl group with an ethyl group may affect its physical properties and chemical reactivity.

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : A methyl group instead of a propyl group can lead to differences in steric and electronic effects.

Uniqueness: : this compound stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methoxyacetyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that combines a tetrahydroquinoline moiety with a benzenesulfonamide group. Its molecular formula is C19H22N2O4S, and it is characterized by:

- Molecular Weight : 366.45 g/mol

- CAS Number : 1324207-04-6

The presence of the tetrahydroquinoline structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine receptors.

Anti-inflammatory Effects

The compound's ability to modulate biological pathways indicates potential anti-inflammatory properties. Compounds that interact with the inflammatory pathways often show promise in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group is known for its role in inhibiting various enzymes involved in inflammatory responses.

The exact mechanisms through which this compound exerts its biological effects require further elucidation. However, preliminary research suggests:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The tetrahydroquinoline moiety may interact with neurotransmitter receptors.

Study on Structural Analogues

A study focusing on related sulfonamide derivatives demonstrated significant inhibitory effects against various cancer cell lines (e.g., A549 and MDA-MB-231) with IC50 values ranging from 1.35 μM to 3.04 μM . Although direct studies on the target compound are lacking, these findings highlight the potential for similar efficacy.

In Vivo Studies

Research on sulfonamide derivatives has shown promising results in vivo. For example, certain compounds exhibited over 80% inhibition of tumor growth in xenograft models . Such outcomes suggest that this compound may also have significant therapeutic potential pending further investigation.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-5-16-7-11-19(12-8-16)28(25,26)22-18-10-9-17-6-4-13-23(20(17)14-18)21(24)15-27-2/h7-12,14,22H,3-6,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCLZGVZWCZVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.